molecular formula C16H14N2O7 B4711152 (4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid

(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid

Cat. No.: B4711152
M. Wt: 346.29 g/mol
InChI Key: OJYGFCBLRWSTRM-UHFFFAOYSA-N
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Description

(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid is an organic compound characterized by its complex structure, which includes nitrophenoxy and phenoxyacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid typically involves multiple steps. One common method includes the acylation of 4-nitrophenol with chloroacetic acid to form 4-nitrophenoxyacetic acid. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different oxidized forms of the compound .

Scientific Research Applications

(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenoxyacetic acid: Shares the nitrophenoxyacetic acid moiety but lacks the additional phenoxy group.

    4-aminophenoxyacetic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid is unique due to its combination of nitrophenoxy and phenoxyacetic acid moieties, which confer specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

2-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c19-15(9-24-14-7-3-12(4-8-14)18(22)23)17-11-1-5-13(6-2-11)25-10-16(20)21/h1-8H,9-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYGFCBLRWSTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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